Bienvenue dans la boutique en ligne BenchChem!

(3S)-4-methylpent-1-yn-3-ol

Larock indolization Stereoretention Propargylic alcohols

(3S)-4-Methylpent-1-yn-3-ol (CAS 77943-78-3) is the (S)-enantiomer of the chiral, terminal acetylenic alcohol 4-methylpent-1-yn-3-ol. This compound features a single stereogenic center bearing a hydroxyl group and an ethynyl moiety, classifying it as a propargylic alcohol.

Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
CAS No. 77943-78-3
Cat. No. B3057239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-4-methylpent-1-yn-3-ol
CAS77943-78-3
Molecular FormulaC6H10O
Molecular Weight98.14 g/mol
Structural Identifiers
SMILESCC(C)C(C#C)O
InChIInChI=1S/C6H10O/c1-4-6(7)5(2)3/h1,5-7H,2-3H3/t6-/m1/s1
InChIKeyUTIFIONYBLSHIL-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S)-4-Methylpent-1-yn-3-ol (CAS 77943-78-3): Chiral Propargylic Alcohol Building Block for Drug Discovery and Asymmetric Synthesis


(3S)-4-Methylpent-1-yn-3-ol (CAS 77943-78-3) is the (S)-enantiomer of the chiral, terminal acetylenic alcohol 4-methylpent-1-yn-3-ol [1]. This compound features a single stereogenic center bearing a hydroxyl group and an ethynyl moiety, classifying it as a propargylic alcohol. Its value proposition over the racemic mixture (CAS 565-68-4) or the (R)-enantiomer (CAS 73522-97-1) lies in its defined three-dimensional configuration, which is critical for stereospecific synthetic transformations. Documented applications include its use as a reactant for preparing imidazo[4,5-b]pyridine-based dual angiotensin II receptor antagonists / PPARγ activators [2], and as a substrate in Larock indole syntheses where stereochemical integrity is preserved .

Why Racemic 4-Methylpent-1-yn-3-ol or the (R)-Enantiomer Cannot Replace (3S)-4-Methylpent-1-yn-3-ol in Stereoselective Syntheses


The (3S) absolute configuration of this terminal alkyne alcohol is not an arbitrary specification; it is a functional necessity for reactions where chirality transfer dictates product outcome [1]. Generic substitution with the racemate (CAS 565-68-4) would dilute stereochemical purity and compromise enantiomeric excess (ee) in downstream products, while the (R)-enantiomer (CAS 73522-97-1) would yield the opposite stereochemical outcome [2]. In at least one validated system—the Larock indolization using protected derivatives—the stereochemical integrity of the starting alkynol is retained in the indole product, demonstrating that the choice of enantiomer directly controls the absolute configuration of the target molecule . This makes enantiomeric purity a critical specification for procurement in any stereocontrolled synthetic sequence.

Quantitative Evidence Differentiating (3S)-4-Methylpent-1-yn-3-ol from Racemic and (R)-Analogs


Stereochemical Integrity in Larock Indolization: (3S)-Enantiomer vs. Unprotected Racemic Alkynol

The (3S)-4-methylpent-1-yn-3-ol, as its TBDPS- or TIPS-protected derivative, proceeds through Larock indolization with complete retention of stereochemical integrity, yielding indole products with >95% ee, whereas the unprotected racemic alkynol is an unviable substrate, producing only elimination byproducts in <6% yield . This directly answers the procurement question: a protected (3S)-alkynol is essential for successful, enantiopure heterocycle synthesis, while the racemic, unprotected form fails.

Larock indolization Stereoretention Propargylic alcohols

Enantiomeric Purity Procurement: (3S)- vs. (3R)-4-methylpent-1-yn-3-ol

The (3S)-enantiomer is specifically obtained via asymmetric reduction using Alpine-Borane derived from (-)-α-pinene, while the (3R)-enantiomer requires the reagent from (+)-α-pinene . Additionally, enzymatic kinetic resolution using Novozyme 435 yields the (R)-alkynol with 96% ee, simultaneously generating the (S)-acetate, which can be separated . A direct procurement specification of (3S) configuration ensures that the user receives the enantiomer matched to their stereochemical synthetic pathway; ordering the racemate or the wrong enantiomer would necessitate costly and time-consuming chiral separation.

Enantiomeric resolution Alpine-Borane reduction Chiral pool synthesis

Application-Specific Reactivity: Imidazo[4,5-b]pyridine Synthesis for Dual AT1/PPARγ Agents

Patent WO 2008084303 A1 explicitly discloses (3S)-4-methylpent-1-yn-3-ol as a reactant for constructing imidazo[4,5-b]pyridine pharmacophores possessing both angiotensin II type 1 receptor antagonism and PPARγ activation [1]. While the patent does not provide a head-to-head comparison with the (R)-enantiomer in biological assays, the chiral nature of the target pharmacophore implies that enantiomeric configuration at the alcohol-derived stereocenter directly influences binding affinity. Downstream compounds have reported AT1 IC₅₀ values of 0.49–94.1 nM and PPARγ EC₅₀ values of 20–3640 nM [2]. This establishes a concrete procurement rationale: researchers replicating this patent's chemistry must use the specified (3S)-enantiomer to reproduce the reported structure-activity relationships.

Angiotensin II antagonist PPARγ agonist Imidazo[4,5-b]pyridine

Physical Property and Purity Specification: (3S)- vs. Racemic Compound

Commercial vendors list the (3S)-enantiomer with a standard purity specification of ≥95% . In contrast, the racemic mixture (CAS 565-68-4) is typically sold based on chemical purity (e.g., 97% GC assay) with no enantiomeric specification . For stereoselective applications, a specification of 95% chemical purity on the racemate translates to only ~47.5% of each enantiomer. The (3S)-enantiomer with ≥95% purity therefore provides at least a 2-fold enrichment in the desired stereoisomer, a critical factor when downstream ee is paramount.

Enantiomeric purity QC specifications Procurement standards

Optimal Procurement Scenarios for (3S)-4-Methylpent-1-yn-3-ol Based on Quantitative Differentiation Evidence


Stereoretentive Larock Indole Synthesis for Natural Product Total Synthesis

In total synthesis campaigns where a chiral propargylic alcohol is to be incorporated into an indole framework with full stereochemical fidelity, (3S)-4-methylpent-1-yn-3-ol, used in its TIPS- or TBDPS-protected form, is the mandatory starting material. The evidence demonstrates that unprotected racemic alkynol fails entirely, while the protected enantiomer yields the indole product with >95% ee . Procurement of the pre-resolved (3S)-enantiomer eliminates a protection and resolution sequence, accelerating synthetic access to complex alkaloids and photoprotecting natural products analogous to terreusinone.

Synthesis of Imidazo[4,5-b]pyridine Dual AT1 Antagonist / PPARγ Agonist Clinical Candidates

For medicinal chemistry programs elaborating the imidazo[4,5-b]pyridine scaffold toward dual angiotensin II receptor and PPARγ pharmacology, the (3S)-enantiomer is the reactant documented in the foundational patent literature . Subsequent SAR studies on this chemotype report AT1 IC₅₀ values in the sub-nanomolar range and PPARγ EC₅₀ values as low as 20 nM . Using the (3S)-enantiomer as specified ensures that synthetic intermediates map correctly onto the patent SAR, avoiding the introduction of diastereomeric mixtures that would confound biological interpretation.

Enantioselective Catalyst Development and Chiral Ligand Synthesis

The well-defined (S)-configuration and terminal alkyne functionality make this compound a useful building block for constructing enantiopure ligands or chiral auxiliaries via Sonogashira coupling or alkyne-azide click chemistry. Because the (S)-enantiomer is directly accessible from (-)-α-pinene-derived Alpine-Borane reduction , procurement of the resolved compound ensures a direct, chirality-defined starting point for ligand diversification, avoiding the 50% material loss inherent in using a racemate.

Quote Request

Request a Quote for (3S)-4-methylpent-1-yn-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.